

Application Notes and Protocols for Gsk3-IN-2 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

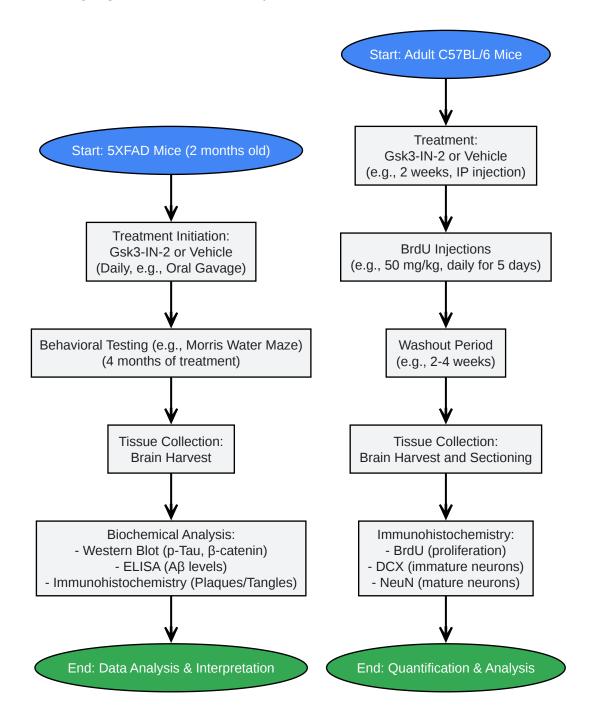
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies, most notably Alzheimer's disease, bipolar disorder, and diabetes. **Gsk3-IN-2** is a potent inhibitor of GSK3β with an IC50 of 0.35 nM. By inhibiting GSK3β, **Gsk3-IN-2** activates the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and cell survival. These application notes provide a comprehensive guide for the utilization of **Gsk3-IN-2** in mouse models, drawing upon the extensive knowledge of GSK3 inhibition in vivo. While specific in vivo studies utilizing **Gsk3-IN-2** are not yet widely published, the following protocols and data are based on established methodologies for other potent GSK3 inhibitors and provide a strong framework for designing experiments with **Gsk3-IN-2**.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

Gsk3-IN-2's primary mechanism of action is the inhibition of GSK3 β , a key negative regulator of the canonical Wnt/ β -catenin signaling pathway. In the absence of Wnt signaling, GSK3 β phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 β by **Gsk3-IN-2** prevents this phosphorylation, leading to the stabilization and accumulation of β -catenin in the cytoplasm. This allows β -catenin to



translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.



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